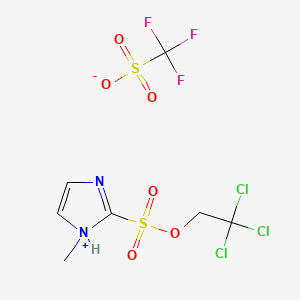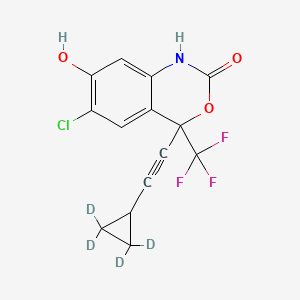
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate” is an innovative biomedicine product . It is emerging as a compelling candidate for studying a diverse array of ailments, notably cancer, inflammation, and metabolic disorders . It is also used as an intermediate for the synthesis of Daidzein 7-β-D-Glucuronide .
Molecular Structure Analysis
The molecular formula of this compound is C34H36O14 . Its molecular weight is 668.64 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
The compound is used in the synthesis of Daidzein 7-β-D-Glucuronide . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 668.64 , and its molecular formula is C34H36O14 . Other physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Base-Catalyzed Degradation of Carbohydrates
Research on the base-catalyzed degradation of carbohydrates, particularly β-eliminations of 4-O-substituted hexopyranosiduronates, is crucial for understanding the chemical behavior and potential applications of complex uronic acid derivatives. For instance, the study by Aspinall et al. (1975) on methylated disaccharides provides insights into the stability and reactivity of hexopyranosiduronates, which could be relevant for the synthesis and modification of compounds like the one you're interested in Aspinall, G. O., Krishnamurthy, T., Mitura, Walter, & Funabashi, M. (1975). Base-catalyzed Degradations of Carbohydrates. IX. β-Eliminations of 4-O-Substituted Hexopyranosiduronates. Canadian Journal of Chemistry.
Chemical Modifications and Synthesis Techniques
The chemical modification and synthesis of carbohydrate derivatives, such as those detailed by Smiatacz et al. (1997), are fundamental for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. Understanding these modifications can help in tailoring the properties of compounds like methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate for specific applications Smiatacz, Z., Chrzczanowicz, Iwona, & Myszka, H. (1997). Chemical modification of some methyl (3,4-di-O-acetyl-2-deoxy-2-hydroxyimino-α-d-arabino-hexopyranosid)uronates. Carbohydrate Research.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the protection of the hydroxyl and amino groups, followed by the coupling of the protected daidzein with the protected glucopyranoside. Finally, the protecting groups are removed to obtain the target compound.", "Starting Materials": [ "Daidzein", "Hexanoic acid", "Methanol", "Pyridine", "Acetic anhydride", "Glucose", "Triethylamine", "Methylamine", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of daidzein using acetic anhydride and pyridine", "Protection of the amino group of daidzein using methylamine and acetic anhydride", "Protection of the hydroxyl groups of glucose using acetic anhydride and pyridine", "Coupling of the protected daidzein and protected glucopyranoside using triethylamine as a catalyst", "Protection of the remaining hydroxyl groups using acetic anhydride and pyridine", "Removal of the protecting groups using methanol and diethyl ether to obtain the target compound" ] } | |
CAS-Nummer |
918158-55-1 |
Molekularformel |
C34H36O14 |
Molekulargewicht |
668.648 |
IUPAC-Name |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34?/m0/s1 |
InChI-Schlüssel |
WSSZPAKSRUSETD-UQZXYJODSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



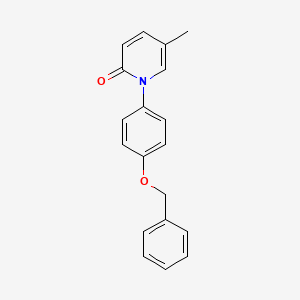
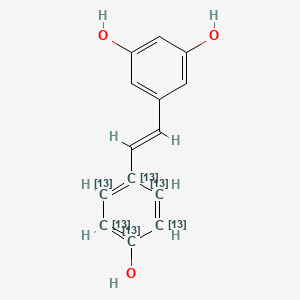
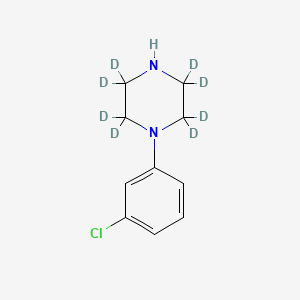
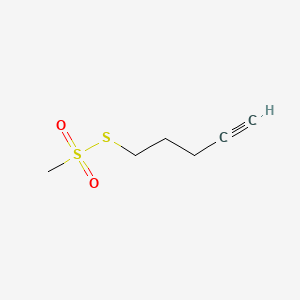
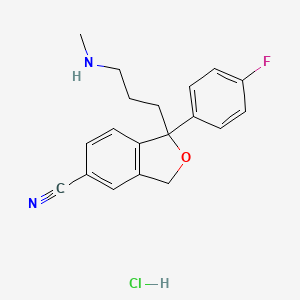
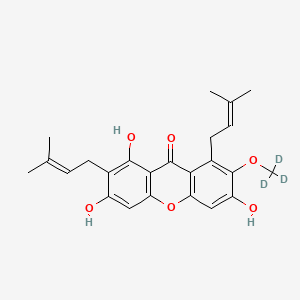

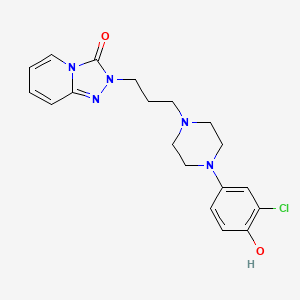

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
